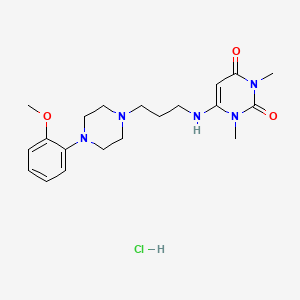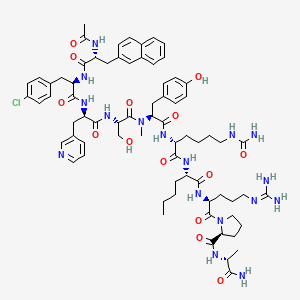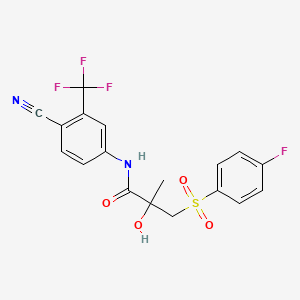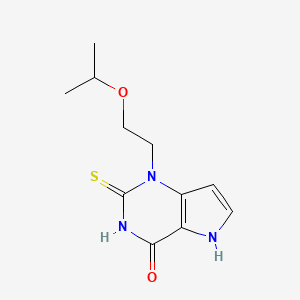
Verdiperstat
Übersicht
Beschreibung
Verdiperstat, auch bekannt als AZD3241 und BHV-3241, ist ein potenter, selektiver und irreversibler Inhibitor der Myeloperoxidase (MPO). Dieses Enzym ist an der Erzeugung reaktiver Sauerstoffspezies durch aktivierte Mikroglia und andere Immunzellen beteiligt. This compound wurde auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen, insbesondere bei Multipler Systematrophie (MSA) und Amyotropher Lateralsklerose (ALS), untersucht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte:
Anfangsreaktion: Benzoesäure und Thioharnstoff reagieren unter alkalischen Bedingungen, um 2-Thio-6-methylpyrrolidin-4-on zu erzeugen.
Oxidation: Der Zwischenstoff wird mit kochendem Wasser und Natriumsulfoxinaten oxidiert, um 2-Thio-6-methylpyrrolidin-4-on-1-oxid zu erhalten.
Endreaktion: Das Endprodukt, this compound, wird durch eine säurekatalysierte Reaktion mit Phenylboronsäure erhalten.
In Vivo
Verdiperstat has been studied in a number of animal models, including mice and rats. In these studies, the drug has been found to inhibit the growth of certain types of tumors and to reduce inflammation. It has also been shown to reduce the progression of certain diseases, such as atherosclerosis and diabetes.
In Vitro
Verdiperstat has also been studied in vitro, in cell culture systems. In these studies, the drug has been shown to inhibit the growth of certain types of cancer cells. It has also been found to reduce inflammation and to increase the production of certain proteins that are involved in the regulation of the immune system.
Wirkmechanismus
Verdiperstat, also known as AZD3241 or BHV-3241, is a small molecule drug that has been used in trials studying the treatment of Multiple System Atrophy (MSA) .
Target of Action
This compound is an irreversible inhibitor of myeloperoxidase (MPO) . MPO is an enzyme that catalyzes the generation of reactive oxygen species by activated microglia and other immune cells . These cells play a crucial role in the body’s immune response, and their activation can lead to pathological oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .
Mode of Action
The hypothesized mechanism of action of this compound involves the reduction of oxidative stress and neuroinflammation, and countering cell death due to pathological microglia activation . By inhibiting MPO, this compound may help to reduce the production of reactive oxygen species, thereby reducing oxidative stress and inflammation .
Biochemical Pathways
The inhibition of MPO by this compound can affect the biochemical pathways involved in oxidative stress and neuroinflammation . This can lead to a reduction in cell death caused by pathological microglia activation . In a mouse model of MSA, treatment with this compound reduced microglial activation, α-synuclein aggregation, and neurodegeneration .
Pharmacokinetics
This compound is taken orally and has been shown to enter the brain . The drug is generally well-tolerated . .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of microglial activation, α-synuclein aggregation, and neurodegeneration . In clinical trials, this compound was reported to dose-proportionally reduce MPO activity in plasma .
Biologische Aktivität
Verdiperstat has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to be effective in reducing the progression of certain diseases, such as atherosclerosis and diabetes.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. It has also been found to reduce the progression of certain diseases, such as atherosclerosis and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Verdiperstat in laboratory experiments is its ability to inhibit the enzyme phosphatidylinositol-4-phosphate 5-kinase (this compound). This enzyme is involved in the regulation of a number of cellular processes, and its inhibition has been shown to be beneficial in a variety of contexts. The main limitation of using this compound in laboratory experiments is that it is still in preclinical trials and its efficacy and safety are still under evaluation.
Zukünftige Richtungen
Verdiperstat is still in preclinical trials, and its potential for treating a variety of diseases is still being evaluated. Future studies should focus on its efficacy and safety, as well as its potential for treating other diseases. Additionally, further research should be done to determine the optimal dosage and to identify any potential side effects. Furthermore, studies should be conducted to determine the long-term effects of this compound on the body. Finally, further research should be done to determine how this compound interacts with other drugs and to identify any potential drug-drug interactions.
Wissenschaftliche Forschungsanwendungen
Verdiperstat wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:
Neurodegenerative Erkrankungen: Es hat sich gezeigt, dass es vielversprechend bei der Behandlung von Multipler Systematrophie und Amyotropher Lateralsklerose ist, indem es oxidativen Stress und Neuroinflammation reduziert
Oxidativer Stress: Seine Rolle bei der Reduzierung von oxidativem Stress hat Auswirkungen auf eine Vielzahl von Krankheiten, bei denen oxidativer Schaden ein Faktor ist.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Myeloperoxidase, ein Enzym, das die Produktion reaktiver Sauerstoffspezies katalysiert, irreversibel hemmt. Durch die Hemmung von MPO reduziert this compound oxidativen Stress und Neuroinflammation, die Schlüsselfaktoren für das Fortschreiten neurodegenerativer Erkrankungen sind. Es wurde gezeigt, dass die Verbindung das Gehirn durchdringt, wodurch sie bei der Behandlung von Erkrankungen des zentralen Nervensystems wirksam ist .
Vorbereitungsmethoden
The synthesis of Verdiperstat involves several steps:
Initial Reaction: Benzoic acid and thiocarbamide react under alkaline conditions to generate 2-thio-6-methylpyrrolidine-4-one.
Oxidation: The intermediate is oxidized with boiling water and sodium sulfoxinates to obtain 2-thio-6-methylpyrrolidin-4-on-1-oxide.
Final Reaction: The final product, this compound, is obtained through an acid-catalyzed reaction with phenylboronic acid.
Analyse Chemischer Reaktionen
Verdiperstat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Als Inhibitor von MPO interagiert this compound mit reaktiven Sauerstoffspezies.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Pyrrolopyrimidinstruktur
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Natriumsulfoxinate für die Oxidation und Phenylboronsäure für den letzten Syntheseschritt. Die wichtigsten gebildeten Produkte sind Zwischenprodukte, die zum endgültigen Verbund, this compound, führen.
Vergleich Mit ähnlichen Verbindungen
Verdiperstat gehört zur Klasse der Pyrrolopyrimidine, die Verbindungen sind, die einen Pyrrolring enthalten, der mit einem Pyrimidin verschmolzen ist. Ähnliche Verbindungen umfassen:
AZD3241: Ein anderer Name für this compound.
BHV-3241: Ein anderer Name für this compound.
Andere Pyrrolopyrimidine: Verbindungen mit ähnlichen Strukturen, aber unterschiedlichen funktionellen Gruppen und Aktivitäten.
This compound ist einzigartig in seiner potenten und selektiven Hemmung von MPO, was es zu einem vielversprechenden Kandidaten für die Behandlung von Krankheiten macht, die mit oxidativem Stress und Entzündungen verbunden sind .
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyethyl)-2-sulfanylidene-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(2)16-6-5-14-8-3-4-12-9(8)10(15)13-11(14)17/h3-4,7,12H,5-6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJCUZCRPIMVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN1C2=C(C(=O)NC1=S)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890655-80-8 | |
| Record name | Verdiperstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890655808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verdiperstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12440 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 890655-80-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERDIPERSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT3345YXVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
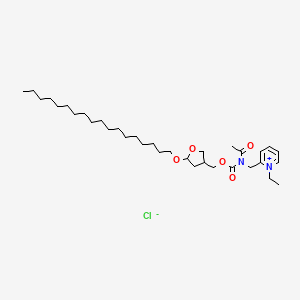
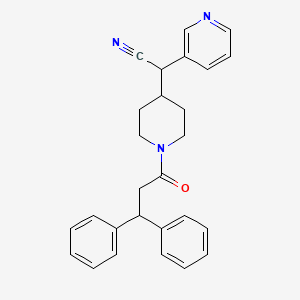
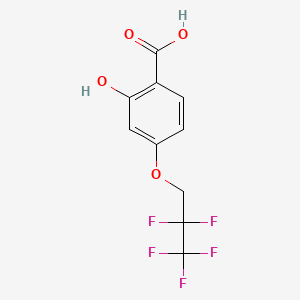
![ethyl 2-[5-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]benzoyl]amino]-3-(4-nitrophenyl)propanoyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-2-yl]acetate](/img/structure/B1683735.png)
![3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid](/img/structure/B1683736.png)



